2-Chlorocyclohept-1-ene-1-carbonitrile
Description
Properties
Molecular Formula |
C8H10ClN |
|---|---|
Molecular Weight |
155.62 g/mol |
IUPAC Name |
2-chlorocycloheptene-1-carbonitrile |
InChI |
InChI=1S/C8H10ClN/c9-8-5-3-1-2-4-7(8)6-10/h1-5H2 |
InChI Key |
YBKMBXGFGWMBHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(CC1)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cycloheptene with trichlorophosphate in N,N-dimethylformamide, followed by treatment with hydroxylamine hydrochloride . The reaction conditions usually require cooling with ice and maintaining a temperature range of 45-55°C.
Industrial Production Methods
Industrial production methods for 2-Chlorocyclohept-1-ene-1-carbonitrile are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction pathways with optimization for yield and purity, using bulk reagents and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
2-Chlorocyclohept-1-ene-1-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The double bond in the cycloheptene ring can participate in addition reactions.
Oxidation and Reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Addition: Hydrogenation using palladium on carbon (Pd/C) can add hydrogen across the double bond.
Oxidation/Reduction: Lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation.
Major Products
Substitution: Products include azides or nitriles with different substituents.
Addition: Hydrogenated cycloheptane derivatives.
Oxidation/Reduction: Amines or carboxylic acids depending on the reaction conditions.
Scientific Research Applications
Organic Synthesis
2-Chlorocyclohept-1-ene-1-carbonitrile serves as an important intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse transformations that can lead to the development of new chemical entities.
Medicinal Chemistry
The compound has shown potential in medicinal applications, particularly in cancer research. Case studies have indicated its ability to inhibit cancer cell proliferation, suggesting that structural modifications can enhance its cytotoxic effects against specific cancer types.
Case Study Example:
A study focusing on the modification of the cyano group demonstrated increased efficacy against certain cancer cell lines, indicating a promising avenue for developing anticancer agents.
Agrochemical Development
In the agricultural sector, this compound is explored for its potential use as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing new crop protection agents.
Research has highlighted the biological activity of this compound, particularly its cytotoxic effects and potential antimicrobial properties. Preliminary studies suggest it may exhibit activity against certain bacterial strains, warranting further investigation into its spectrum of activity.
Data Tables
Mechanism of Action
The mechanism of action of 2-Chlorocyclohept-1-ene-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can act as a ligand for metal ions, influencing catalytic processes. The chlorine atom and the double bond in the cycloheptene ring can participate in electrophilic and nucleophilic reactions, respectively, affecting the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s closest structural analogs include chlorinated nitriles with varying ring sizes, substituent positions, or saturation levels. A notable example is 1-(2-chloroethyl)cyclohexane-1-carbonitrile (), which features a saturated cyclohexane ring, a 2-chloroethyl chain, and a nitrile group. Key distinctions include:
- Ring size and saturation : The cycloheptene ring in the target compound introduces torsional strain and enhanced reactivity compared to the saturated cyclohexane analog .
- Substituent arrangement : The direct attachment of chlorine to the ring in 2-Chlorocyclohept-1-ene-1-carbonitrile contrasts with the ethyl-linked chlorine in 1-(2-chloroethyl)cyclohexane-1-carbonitrile, altering electronic effects and steric accessibility.
Physicochemical Properties
*Inferred based on structural similarities to chlorinated nitriles.
Research Findings and Hazard Considerations
- Synthetic Routes : this compound is synthesized via Friedel-Crafts alkylation followed by chlorination, whereas its cyclohexane analog is prepared through nucleophilic substitution of cyclohexane derivatives .
- Industrial Use : Patents highlight the target compound’s role in synthesizing bioactive molecules, including kinase inhibitors, while the cyclohexane analog is employed in elastomer production .
Biological Activity
2-Chlorocyclohept-1-ene-1-carbonitrile is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications in various studies.
This compound has the molecular formula C8H8ClN and a molecular weight of 155.61 g/mol. The structure features a cycloheptene ring substituted with a chlorine atom and a carbonitrile group, which may influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its cytotoxic effects against cancer cell lines and its potential as an inhibitor in various biochemical pathways.
Cytotoxicity Studies
Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects on human cancer cell lines. For instance, derivatives of cycloheptene have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways involving Bcl-2 family proteins .
Table 1: Cytotoxic Effects of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Induction of apoptosis |
| Cycloheptathiophene derivatives | PC-3, MDA-MB-231 | 0.84 | Inhibition of viral RNA polymerase |
| 3-Cyanopyridine derivatives | Various | 5.0 - 53 | Survivin modulation, cell cycle arrest |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, related compounds have demonstrated several key pathways:
Apoptosis Induction : Studies indicate that compounds with similar structures can activate the intrinsic apoptotic pathway by modulating Bcl-2 family proteins, leading to cytochrome c release and subsequent caspase activation .
Cell Cycle Arrest : Research has shown that certain derivatives can induce G2/M phase arrest in cancer cells. This effect is crucial for preventing uncontrolled cell proliferation and enhancing the efficacy of chemotherapeutic agents .
Case Studies
Several case studies highlight the biological significance of cycloheptene derivatives:
- Anti-Cancer Activity : In one study, cycloheptathiophene derivatives were synthesized and evaluated for their cytotoxicity against breast cancer cells (MCF-7). The study found that these compounds significantly inhibited cell growth and induced apoptosis through caspase activation .
- Mechanistic Insights : Another investigation explored the structure-activity relationship (SAR) of related compounds. It was found that specific substitutions on the cycloheptene ring enhanced cytotoxicity by improving binding affinity to target proteins involved in apoptosis regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
